molecular formula C21H26N2O2 B4925452 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide

1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide

Cat. No. B4925452
M. Wt: 338.4 g/mol
InChI Key: BGBFQAIYASRSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide, also known as BEP, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D2 receptor. This means that it binds to the receptor and blocks its activity. This can have a variety of effects on the body, depending on the specific process that is being affected.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide can affect a variety of physiological processes, including motor function, reward processing, and addiction. Specifically, it has been shown to decrease locomotor activity in mice, decrease the rewarding effects of cocaine, and reduce self-administration of cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide in lab experiments is that it is a selective antagonist of the dopamine D2 receptor. This means that its effects can be specifically targeted to this receptor, allowing researchers to study its role in various physiological processes. However, one limitation of using 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide is that it has a relatively short half-life in the body, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating addiction. Studies have shown that 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide can reduce self-administration of cocaine and methamphetamine, suggesting that it may be a useful tool in developing new treatments for addiction. Additionally, researchers may investigate the effects of 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide on other dopamine receptors, as well as its potential use in studying other physiological processes.

Synthesis Methods

1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by reaction with ethoxybenzene and then carboxylic acid. The final product is purified through recrystallization.

Scientific Research Applications

1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide has been studied for its potential use as a tool in scientific research. Specifically, it has been investigated for its effects on the dopamine D2 receptor. This receptor is involved in many physiological processes, including movement, reward, and addiction. By studying the effects of 1-benzyl-N-(4-ethoxyphenyl)-4-piperidinecarboxamide on this receptor, researchers hope to gain a better understanding of its role in these processes.

properties

IUPAC Name

1-benzyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-10-8-19(9-11-20)22-21(24)18-12-14-23(15-13-18)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBFQAIYASRSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-ethoxyphenyl)piperidine-4-carboxamide

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